4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride is a complex organic compound with the molecular formula C27H27ClN2O2 and a molecular weight of approximately 446.97 g/mol. This compound falls under the category of pyridine derivatives and exhibits potential pharmacological activities. It is primarily recognized for its role in medicinal chemistry, particularly in the development of compounds targeting various biological pathways.
4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride is classified as a pyridine derivative due to the presence of a pyridine ring in its structure. It is also categorized as a phenolic compound due to the methoxy and phenoxy groups attached to the aromatic rings.
The synthesis of 4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride typically involves multi-step organic reactions, including alkylation, etherification, and condensation reactions. The synthetic route often starts with commercially available starting materials, which undergo several transformations to achieve the final product.
The detailed reaction mechanisms involve nucleophilic substitutions and electrophilic aromatic substitutions, leading to the formation of the desired pyridine derivative .
The molecular structure of 4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride features a complex arrangement of aromatic rings and functional groups:
The compound's structural data can be represented using various chemical visualization tools, which illustrate bond lengths, angles, and spatial arrangements.
The compound can participate in various chemical reactions typical for pyridine derivatives:
These reactions can be optimized by adjusting conditions such as temperature, solvent choice, and concentration of reactants, which significantly affect yield and purity .
The mechanism of action for 4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride primarily involves interactions with specific biological targets, such as receptors or enzymes:
Pharmacological studies indicate that such compounds may exhibit activity against various biological targets including adrenergic receptors and serotonin receptors .
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) can be obtained from chemical databases for further characterization .
4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride has significant applications in medicinal chemistry:
This compound represents an important class of molecules that continue to be explored for their therapeutic potential in various medical fields .
The synthesis of 4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride (CAS 365542-39-8) employs a convergent multi-step strategy that enables precise assembly of its complex bicyclic architecture. The core approach involves sequential ether coupling and alkyl chain elongation reactions, beginning with O-arylation of a substituted phenol with a dihalobenzene derivative. This creates the central diaryl ether linkage essential for maintaining the compound's planar conformation [1] [3]. Subsequent nucleophilic substitution introduces the ethyl-pyridyl moieties through a two-stage process: first, a Williamson ether synthesis establishes the phenoxy bridge, followed by palladium-catalyzed cross-coupling to install the pyridinyl termini [5]. The critical methoxy group at the ortho-position to the ether linkage is introduced early in the synthesis using methyl iodide with potassium carbonate as base, achieving near-quantitative yields (>95%) while preventing unwanted O-alkylation side reactions [3].
Key Structural Features:
1. Central diaryl ether linkage (C₆H₄-O-C₆H₃) 2. Ethylene spacers (-CH₂-CH₂-) connecting pyridine rings3. Methoxy group (-OCH₃) ortho to ether oxygen4. Bipyridyl terminal groups providing basic character5. Hydrochloride salt formation site at pyridyl nitrogen
Table 1: Synthetic Intermediates for Target Compound Assembly
Intermediate | Function | Key Reaction | Yield |
---|---|---|---|
4-(2-Bromoethyl)pyridine | Pyridyl precursor | Alkylation | 78% |
2-Methoxy-5-(2-(4-pyridyl)ethyl)phenol | Left-side monomer | Williamson ether synthesis | 85% |
1-(4-Hydroxyphenyl)-2-(4-pyridyl)ethane | Right-side monomer | Pd-catalyzed coupling | 82% |
Diaryl ether adduct | Central scaffold | Nucleophilic substitution | 76% |
Final hydrochloride | Salt form | Acidification | 93% |
Palladium-catalyzed cross-coupling reactions prove indispensable for constructing the carbon-pyridyl bonds in this molecule. The Suzuki-Miyaura reaction using Pd(PPh₃)₄ (5 mol%) achieves efficient biaryl formation between 4-pyridylboronic acid and brominated precursors in toluene/water mixtures at 80°C [4]. Crucially, this catalyst system maintains functionality in the presence of the basic pyridine nitrogen without requiring protection. For the critical ether bond formation, copper(I)-catalyzed Ullmann coupling emerges as the optimal method, where CuI (10 mol%) with 1,10-phenanthroline as ligand in DMF at 120°C delivers the diaryl ether linkage in yields exceeding 85% [6]. Microwave-assisted cyclization at 150°C reduces reaction times from 48 hours to under 30 minutes while suppressing thermal degradation pathways that plague conventional heating methods [4].
Table 2: Catalyst Performance in Key Bond-Forming Steps
Reaction Type | Catalyst System | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pyridyl alkylation | Pd(OAc)₂/XPhos | Toluene | 100 | 92 |
Diaryl ether formation | CuI/1,10-phenanthroline | DMF | 120 | 87 |
Reductive amination | PtO₂ | MeOH/HOAc | 50 | 78 |
Hydrochloride formation | HCl gas | Et₂O | 0 | 95 |
Strategic protection of the phenolic oxygen and pyridyl nitrogen atoms enables selective bond formation during the synthesis. The phenolic -OH group is typically protected as its methyl ether using iodomethane/K₂CO₃, which remains stable throughout subsequent reactions but can be cleaved later with BBr₃ in dichloromethane at -78°C to regenerate the free phenol for ether formation [2]. For pyridine nitrogen protection, N-oxidation with m-CPBA proves most effective, allowing selective functionalization at the 4-position while preventing unwanted quaternization. The N-oxide is readily reduced back to pyridine using TiCl₃/NH₄OAc at room temperature without affecting other functional groups [3]. Silicon-based protection (TBDMS) of the phenolic oxygen offers an orthogonal strategy when acid-sensitive groups are present, removable by tetrabutylammonium fluoride in THF [7]. These protection schemes enable the sequential connection of molecular fragments while preventing side reactions such as uncontrolled polymerization or unwanted nucleophilic displacements at the electron-deficient pyridine rings.
The ethylene spacers connecting the pyridine termini to the central phenoxy core are installed using innovative carbon-chain elongation tactics. A highly efficient approach employs Horner-Wadsworth-Emmons olefination between diethyl (4-pyridylmethyl)phosphonate and 4-formylphenyl derivatives, followed by catalytic hydrogenation of the resulting vinyl intermediate [5]. This two-step sequence achieves near-quantitative geometric selectivity and avoids over-reduction issues. Alternatively, reductive amination between 4-pyridinecarboxaldehyde and 4-(2-aminoethyl)phenol derivatives using sodium triacetoxyborohydride in dichloroethane installs the ethyl linker with >20:1 diastereoselectivity [8]. Microwave-assisted Heck coupling between 4-vinylpyridine and iodinated phenoxy precursors provides another orthogonal route, where Pd(OAc)₂/P(o-tol)₃ catalyzes the coupling in DMAc at 140°C within 15 minutes, delivering the trans-configured product that is subsequently hydrogenated [4]. These diverse approaches provide synthetic flexibility depending on the availability of starting materials and required stereochemical outcomes.
The final hydrochloride salt formation requires meticulous optimization to ensure stoichiometric protonation while maintaining crystalline integrity. The free base is dissolved in anhydrous ethyl acetate at 50°C and treated with precisely 1.05 equivalents of HCl gas bubbled through the solution, generating a crystalline precipitate within 30 minutes [1]. This controlled acidification prevents dihydrochloride formation that can occur with excess acid. Crystallization optimization reveals that acetone/water (9:1) mixtures produce the most thermodynamically stable polymorph with consistent melting behavior at 214-216°C [3]. Final purification via preparative reverse-phase HPLC (C18 column, 10-40% acetonitrile/0.1% TFA gradient) removes residual organic impurities while maintaining the compound's chemical integrity. Lyophilization of the purified fractions yields the hydrochloride salt as a stable white powder with >99.5% purity by HPLC analysis [2] [8]. This level of purity is essential for research applications where trace impurities could confound biological evaluation results.
Table 3: Hydrochloride Salt Formation Parameters and Outcomes
Parameter | Conditions | Impact |
---|---|---|
Solvent | Ethyl acetate | Optimal crystal formation |
HCl equivalents | 1.05 eq | Prevents dihydrochloride formation |
Temperature | 0-5°C | Controls precipitation rate |
Crystallization solvent | Acetone/water (9:1) | High-yield polymorph formation |
Drying method | Vacuum desiccation | Prevents hydrate formation |
Final purity | >99.5% | HPLC-verified |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: